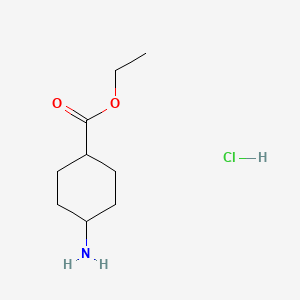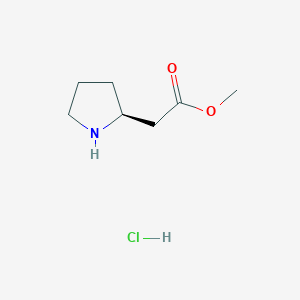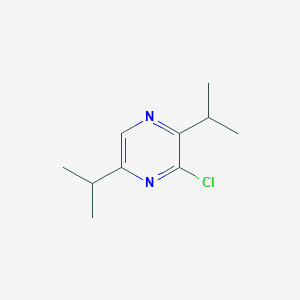![molecular formula C8H5NO2S B1314513 Acide thiéno[3,2-c]pyridin-2-carboxylique CAS No. 86236-37-5](/img/structure/B1314513.png)
Acide thiéno[3,2-c]pyridin-2-carboxylique
Vue d'ensemble
Description
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . This compound belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of Thieno[3,2-C]pyridine-2-carboxylic acid consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H, (H,10,11) .Physical And Chemical Properties Analysis
Thieno[3,2-C]pyridine-2-carboxylic acid is a solid at room temperature . It should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Acide thiéno[3,2-c]pyridin-2-carboxylique : Analyse complète des applications de la recherche scientifique
Développement pharmaceutique : Les dérivés de la thiéno[3,2-c]pyridine ont été étudiés pour leur potentiel thérapeutique. Par exemple, certains dérivés se sont montrés prometteurs en tant qu'inhibiteurs de kinases, ce qui pourrait être bénéfique pour le développement de traitements contre les maladies où l'activité des kinases est dysrégulée .
Recherche sur le cancer : Certains composés de la thiéno[3,2-c]pyridine ont démontré une activité contre les lignées cellulaires cancéreuses, notamment la leucémie. Ces résultats suggèrent des applications potentielles dans la conception de médicaments anticancéreux .
Études d'activité biologique : La similitude structurale des dérivés de la thiéno[3,2-c]pyridine avec les cycles puriques en fait des candidats intéressants pour les études d'activité biologique. Ils ont été étudiés pour diverses activités biologiques, y compris les effets analeptiques .
Synthèse chimique et optimisation : L'this compound peut servir de bloc de construction en synthèse chimique. Les chercheurs ont développé des voies de synthèse pour créer un ensemble diversifié de composés substitués pour une exploration plus approfondie .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, grk2, by mimicking atp, the natural substrate of the kinase . This interaction may inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by Thieno[3,2-C]pyridine-2-carboxylic acid can affect various biochemical pathways mediated by GPCRs. For instance, it may influence the signaling pathways of hormones and neurotransmitters, which are often mediated by GPCRs .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its therapeutic effects remain unknown .
Result of Action
The molecular and cellular effects of Thieno[3,2-C]pyridine-2-carboxylic acid’s action are likely to be related to its inhibitory effect on GRK2. By inhibiting GRK2, it may modulate the function of GPCRs, potentially leading to alterations in cellular responses to hormones and neurotransmitters .
Analyse Biochimique
Biochemical Properties
Thieno[3,2-C]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as GRK2 (G protein-coupled receptor kinase 2), by binding to the ATP pocket of the enzyme . This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-C]pyridine scaffold, which allows it to form secondary interactions with the biological target . Additionally, the compound’s ability to act as a hydrogen bond acceptor and donor enhances its selectivity and reactivity in biochemical transformations .
Cellular Effects
Thieno[3,2-C]pyridine-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinase activity, which can lead to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of cell proliferation, apoptosis, and differentiation. For instance, its inhibition of GRK2 can result in the downregulation of certain signaling pathways, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of thieno[3,2-C]pyridine-2-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the ATP pocket of kinases, such as GRK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, thieno[3,2-C]pyridine-2-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[3,2-C]pyridine-2-carboxylic acid have been studied over time to assess its stability and degradation. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that thieno[3,2-C]pyridine-2-carboxylic acid can maintain its inhibitory effects on kinases, leading to sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of thieno[3,2-C]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Thieno[3,2-C]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce active or inactive metabolites .
Transport and Distribution
Within cells and tissues, thieno[3,2-C]pyridine-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
Thieno[3,2-C]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence kinase activity and other signaling pathways .
Propriétés
IUPAC Name |
thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOINCMQZKBKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544264 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86236-37-5 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
